Comparative Physical Properties: Ethyl Ester vs. Free Carboxylic Acid Analog
Ethyl 2-(pyrrolidin-3-ylidene)acetate exhibits a higher predicted lipophilicity (XLogP ≈ 2.8–3.6) compared to its free carboxylic acid analog, 2-(pyrrolidin-3-ylidene)acetic acid (XLogP ≈ 0.5–1.0, estimated). This difference arises from the esterification of the carboxylic acid moiety, which reduces hydrogen-bond donor capacity and increases membrane permeability potential . The enhanced lipophilicity of the ethyl ester may improve passive diffusion across biological membranes, a critical parameter in drug candidate selection [1].
| Evidence Dimension | Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP ≈ 2.8–3.6 (predicted) |
| Comparator Or Baseline | 2-(Pyrrolidin-3-ylidene)acetic acid: XLogP ≈ 0.5–1.0 (estimated) |
| Quantified Difference | ΔXLogP ≈ +1.8 to +3.1 units |
| Conditions | Computational prediction based on molecular structure |
Why This Matters
Procurement of the ethyl ester over the free acid may be preferred for applications requiring enhanced membrane permeability, such as cell-based assays or in vivo studies.
- [1] PrenDB. (n.d.). Molecular Weight: 401.21. Retrieved from https://prendb.pharmazie.uni-marburg.de View Source
